molecular formula C12H12FNO B8152922 N-Cyclopropyl-3-fluoro-5-vinylbenzamide

N-Cyclopropyl-3-fluoro-5-vinylbenzamide

Cat. No.: B8152922
M. Wt: 205.23 g/mol
InChI Key: ANSKKGZKRNNMOG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-fluoro-5-vinylbenzamide is a benzamide derivative characterized by three key substituents: a cyclopropyl group attached to the amide nitrogen, a fluorine atom at the 3-position, and a vinyl group at the 5-position of the benzene ring. Benzamide derivatives are widely explored for their pesticidal, fungicidal, and therapeutic properties, often modulated by substituent-driven electronic and steric effects .

Properties

IUPAC Name

N-cyclopropyl-3-ethenyl-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-2-8-5-9(7-10(13)6-8)12(15)14-11-3-4-11/h2,5-7,11H,1,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSKKGZKRNNMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)F)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-fluoro-5-vinylbenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-fluoro-5-vinylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom and vinyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-3-fluoro-5-vinylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-Cyclopropyl-3-fluoro-5-vinylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Functional Differences

The table below compares N-Cyclopropyl-3-fluoro-5-vinylbenzamide with analogous benzamides from the evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight Application/Activity Reference
This compound C₁₁H₁₀FNO Cyclopropyl, Fluoro (C3), Vinyl (C5) 191.2 (calc.) Research phase (inferred)
2-Chloro-N-cyclopropyl-5-formylbenzamide C₁₁H₁₀ClNO₂ Cyclopropyl, Chloro (C2), Formyl (C5) 223.7 Intermediate in agrochemical synthesis
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₄F₃NO₂ Trifluoromethyl (C2), Isopropoxy (C3) 345.3 Fungicide (commercial use)
3-Fluoro-5-nitro-N-propylbenzamide C₁₀H₁₁FN₂O₃ Fluoro (C3), Nitro (C5), Propyl 226.2 Unknown (experimental)
Key Observations:
  • Fluoro vs. Chloro/Trifluoromethyl : The 3-fluoro substituent in the target compound offers electron-withdrawing effects similar to chloro or trifluoromethyl groups (as in flutolanil) but with reduced molecular weight and lipophilicity .
  • Vinyl Group : The 5-vinyl group distinguishes the target compound from others with formyl (), nitro (), or trifluoromethyl () substituents. Vinyl may enhance reactivity in polymerization or conjugation pathways, relevant to mode-of-action studies .

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